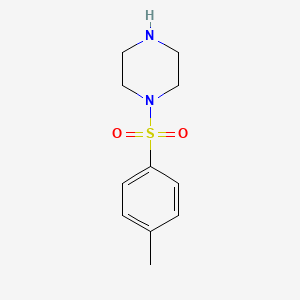

1-(Toluene-4-sulfonyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFDYFUMWJSVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351591 | |

| Record name | 1-(toluene-4-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27106-51-0 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27106-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(toluene-4-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27106-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Toluene-4-sulfonyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(Toluene-4-sulfonyl)piperazine, a key synthetic intermediate in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, reactivity, and critical role as a versatile building block in the creation of novel therapeutics.

Introduction: The Strategic Importance of the Tosyl-Protected Piperazine Moiety

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] However, the symmetric nature of piperazine, with its two reactive secondary amine groups, presents a synthetic challenge: the selective functionalization of one nitrogen atom while the other remains available for subsequent reactions. This is where the strategic implementation of a protecting group becomes paramount.

This compound, often abbreviated as N-tosylpiperazine, represents a robust and widely utilized solution to this challenge. The tosyl (p-toluenesulfonyl) group serves as an effective protecting group for one of the piperazine nitrogens. Its electron-withdrawing nature decreases the nucleophilicity of the nitrogen to which it is attached, thereby allowing for selective reactions at the unprotected secondary amine. Furthermore, the tosyl group can be reliably removed under specific conditions, liberating the second amine for further synthetic transformations. This guide will explore the essential characteristics of this compound that make it a valuable tool in the medicinal chemist's arsenal.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27106-51-0 | [2] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [2] |

| Molecular Weight | 240.32 g/mol | [2] |

| Melting Point | 97-100 °C | |

| Boiling Point | 387.4 °C at 760 mmHg | |

| pKa (Predicted) | 7.90 ± 0.10 | |

| LogP (Predicted) | 1.936 | |

| Appearance | White to off-white solid |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tosyl group and the piperazine ring. The aromatic protons of the toluene ring will appear as two doublets in the aromatic region (approximately 7.3-7.8 ppm). The methyl protons of the tosyl group will present as a singlet around 2.4 ppm. The methylene protons of the piperazine ring will appear as two distinct multiplets, likely in the range of 2.8-3.2 ppm, corresponding to the protons adjacent to the sulfonyl group and the free amine. A broad singlet corresponding to the N-H proton of the free amine is also expected.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the aromatic carbons of the tosyl group (typically between 127 and 144 ppm), the methyl carbon of the tosyl group (around 21 ppm), and two distinct signals for the methylene carbons of the piperazine ring (in the range of 45-55 ppm).[3][4]

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretches) at approximately 1350 and 1160 cm⁻¹. The N-H stretch of the secondary amine will appear as a moderate band around 3300 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will be seen just below 3000 cm⁻¹.[5][6]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 241. Fragmentation patterns would likely involve cleavage of the piperazine ring and the loss of the tosyl group.[7] A characteristic fragment would be the tropylium ion at m/z 91, arising from the toluene portion of the molecule.[7]

Synthesis and Reactivity

The synthesis of this compound is a straightforward and high-yielding process, making it a readily accessible starting material. Its reactivity is dominated by the nucleophilic secondary amine and the potential for deprotection of the tosylated nitrogen.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general and reliable method of sulfonamide formation.

Causality: The reaction proceeds via nucleophilic attack of one of the piperazine nitrogens on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, such as triethylamine, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane is a common solvent as it is relatively inert and dissolves the reactants well.

Caption: Synthetic workflow for this compound.

Materials:

-

Piperazine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve piperazine (1.0 equivalent) in dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield pure this compound as a white solid.[8]

Key Reactions: The Dual Role as Nucleophile and Protected Amine

The utility of this compound stems from the differential reactivity of its two nitrogen atoms.

1. N-Alkylation and N-Arylation at the Unprotected Nitrogen: The secondary amine is a potent nucleophile and readily undergoes reactions such as N-alkylation with alkyl halides and reductive amination with aldehydes and ketones. It is also a suitable coupling partner in palladium-catalyzed C-N bond-forming reactions like the Buchwald-Hartwig amination.

2. Deprotection of the Tosyl Group: The removal of the tosyl group is a critical step to unmask the second piperazine nitrogen for further functionalization. Several methods are available, with the choice depending on the sensitivity of other functional groups in the molecule.

-

Acidic Hydrolysis: Strong acidic conditions, such as refluxing in hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the sulfonamide bond. This method is harsh and not suitable for acid-labile substrates.

-

Reductive Cleavage: A variety of reducing agents can effect the deprotection of tosylamides. Common reagents include sodium in liquid ammonia, sodium naphthalenide, and samarium(II) iodide. These methods are generally milder than strong acid hydrolysis.[9]

Caption: Reactivity pathways of this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The ability to selectively functionalize the two nitrogen atoms of the piperazine core allows for the construction of complex molecules with tailored pharmacological profiles.

Case Study 1: Glycine Transporter-1 (GlyT-1) Inhibitors

In the quest for novel treatments for schizophrenia, researchers have targeted the glycine transporter-1. A series of potent GlyT-1 inhibitors were developed using a scaffold that incorporates a sulfonylpiperazine moiety. The synthesis of these compounds involved the initial functionalization of the free amine of a piperazine derivative, with the sulfonyl group serving to modulate the properties of the final compound. This work highlights how the sulfonylpiperazine core can be a key element in establishing the desired structure-activity relationship for a therapeutic target.[10]

Case Study 2: Tyrosinase Inhibitors

Novel hybrids of 1-tosylpiperazine and dithiocarbamates have been synthesized and evaluated as tyrosinase inhibitors.[8] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. In this synthetic approach, 1-tosylpiperazine served as a readily available starting material that was further elaborated to create a library of potential enzyme inhibitors.[8]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors.

-

p-Toluenesulfonyl Chloride (Precursor): This compound is corrosive and causes severe skin burns and eye damage. It is also a lachrymator and is moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Piperazine (Precursor): Piperazine is corrosive and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction and respiratory irritation. Handle with appropriate PPE in a well-ventilated area.[3]

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. Its straightforward synthesis, coupled with the differential reactivity of its two nitrogen atoms, provides a reliable and versatile platform for the construction of complex, biologically active molecules. The tosyl group serves as a robust protecting group that enables selective functionalization of the piperazine core, a strategy that has been successfully employed in the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist engaged in the field of drug discovery and development.

References

-

Zahra, F., et al. (2023). Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. PMC. [Link]

-

Novella Romanelli, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

-

Girish, H. R., et al. (2010). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Huang, J., et al. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

de Boer, Th. J., & Backer, H. J. (1963). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses. [Link]

-

Friedman, L., & Litle, R. L. (1963). p-Toluenesulfonylhydrazide. Organic Syntheses. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Scott, J. D., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. [Link]

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

-

PubChem. (n.d.). 1-Tosylpiperazine hydrochloride. [Link]

-

Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering. [Link]

-

Hrnciar, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

-

Chemistry LibreTexts. (2024). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Organic Chemistry Portal. (n.d.). Deprotection of p-Toluenesulfonamides. [Link]

-

Supporting Information for an unspecified article. (n.d.). The Royal Society of Chemistry. [Link]

-

Supporting Information for an unspecified article. (n.d.). Unspecified Source. [Link]

-

Supporting Information for an unspecified article. (n.d.). Unspecified Source. [Link]

-

PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. [Link]

-

Chemistry LibreTexts. (2021). ¹³C NMR Spectroscopy. [Link]

-

Abbasi, M. A., et al. (2017). Mass fragmentation pattern of 1-(Phenylsulfonyl)-4-phenylpiperazine (3a). ResearchGate. [Link]

-

PubChem. (n.d.). p-Toluenesulfonate. [Link]

-

PubChem. (n.d.). Piperazine. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 1-(Toluene-4-sulfonyl)piperazine in Synthetic Chemistry

An In-depth Technical Guide to 1-(Toluene-4-sulfonyl)piperazine

This compound, also commonly known as 1-Tosylpiperazine, is a pivotal chemical intermediate whose strategic importance in medicinal chemistry and organic synthesis cannot be overstated. Identified by its CAS Number 27106-51-0 , this crystalline solid serves as a cornerstone for the construction of a vast array of more complex molecules.[1][2] Its molecular structure features a piperazine ring mono-protected by a tosyl (p-toluenesulfonyl) group. This configuration is the key to its utility; the tosyl group acts as an excellent protecting group for one of the secondary amines of the piperazine core. This selective protection allows chemists to perform reactions on the remaining free secondary amine, enabling the regioselective synthesis of mono-substituted piperazine derivatives. Given that the piperazine scaffold is a privileged structure found in numerous pharmaceuticals—including kinase inhibitors, antipsychotics, and antihistamines—the ability to precisely modify it is fundamental to modern drug discovery.[3][4][5] This guide provides an in-depth exploration of the synthesis, properties, analysis, and applications of this compound for professionals in research and development.

PART 1: Physicochemical and Structural Characteristics

A comprehensive understanding of a reagent's physical and chemical properties is foundational to its effective use in the laboratory. The tosyl group significantly influences the properties of the piperazine ring, altering its solubility, reactivity, and crystalline nature compared to the parent heterocycle.

Key Property Data

The essential physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 27106-51-0 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [1] |

| Molecular Weight | 240.32 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from safety data sheets |

| Melting Point | 65 - 69 °C | |

| Boiling Point | 134 °C @ 13 hPa | |

| Structure | The piperazine ring adopts a stable chair conformation. | [6] |

Structural Diagram

The chemical structure of this compound is visualized below.

Caption: Structure of this compound.

PART 2: Synthesis and Analytical Validation

The reliability of any synthetic intermediate is contingent upon a robust and reproducible synthesis protocol and rigorous analytical confirmation of its identity and purity.

Synthesis Workflow: N-Tosylation of Piperazine

The most direct and common method for preparing this compound is the reaction of piperazine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The tosyl group's electron-withdrawing nature deactivates the nitrogen atom to which it attaches, preventing a second tosylation and favoring the mono-substituted product.

Caption: General workflow for the synthesis of 1-Tosylpiperazine.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Piperazine (anhydrous)

-

p-Toluenesulfonyl chloride (TsCl)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent system (e.g., Petroleum Ether/Ethyl Acetate)[6]

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve piperazine (a molar excess, e.g., 2-3 equivalents) in DCM. The use of excess piperazine helps to minimize the formation of the di-substituted byproduct.

-

Basification: Add triethylamine (1.1 equivalents relative to TsCl) to the stirred solution. The base is critical as it neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the piperazine starting material.[7]

-

Controlling Exotherm: Cool the flask in an ice-water bath to 0-5 °C. This reaction is exothermic, and temperature control is essential to prevent side reactions.

-

Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the cooled piperazine solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-8 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[6]

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with deionized water (2x) and brine (1x). The aqueous washes remove the triethylamine hydrochloride salt and any unreacted piperazine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or by recrystallization to yield pure this compound as a white solid.[6]

Analytical Characterization Data

Validation of the final product's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Results | Reference(s) |

| ¹H NMR | δ ~7.7 (d, 2H, Ar-H ortho to SO₂), δ ~7.3 (d, 2H, Ar-H meta to SO₂), δ ~3.0-3.2 (m, 4H, piperazine CH₂), δ ~2.8-3.0 (m, 4H, piperazine CH₂), δ ~2.4 (s, 3H, Ar-CH₃), δ ~1.9 (s, 1H, NH). Chemical shifts are approximate and solvent-dependent. | |

| ¹³C NMR | Aromatic carbons (4 signals), Piperazine carbons (~45-50 ppm), Methyl carbon (~21 ppm). | |

| FT-IR (cm⁻¹) | ~3250-3350 (N-H stretch), ~3000-3100 (Ar C-H stretch), ~2800-2950 (Aliphatic C-H stretch), ~1340 & ~1160 (Asymmetric & Symmetric S=O stretch). | |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 241.10 | |

| HPLC | A single major peak indicating high purity, with retention time dependent on the column and mobile phase used. | [8][9] |

PART 3: Applications in Drug Development and Research

The utility of this compound stems from its pre-protected nature, which directs subsequent synthetic transformations to the free secondary amine.

Role as a Versatile Synthetic Intermediate

The primary application is as a building block for creating diverse libraries of N-substituted piperazines. The workflow involves two key steps: N-alkylation (or acylation, etc.) followed by an optional, though often challenging, deprotection of the tosyl group.

Caption: Synthetic utility of 1-Tosylpiperazine.

-

Synthesis of N'-Substituted Derivatives: The free secondary amine of 1-tosylpiperazine readily undergoes nucleophilic substitution with a wide range of electrophiles, such as alkyl halides, benzyl halides, or epoxides, typically in the presence of a base like potassium carbonate.[6] It can also participate in reductive aminations with aldehydes or ketones, or form amides with acyl chlorides. This versatility allows for the introduction of virtually any desired functional group onto the piperazine core. These derivatives are often the final target molecules or advanced intermediates in the synthesis of biologically active compounds.[3][10]

-

Access to Mono-substituted Piperazines: While the tosyl group is considered a robust protecting group, it can be cleaved under harsh acidic conditions (e.g., HBr in acetic acid) or reductive conditions. This deprotection step yields the mono-substituted piperazine, which can be a valuable synthon for further elaboration if the introduced substituent is stable to the cleavage conditions.

PART 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. The hazard profile of this compound and its precursors necessitates careful handling.

Hazard Identification:

-

This compound: Causes skin irritation and serious eye damage. May cause an allergic skin reaction.[11]

-

p-Toluenesulfonyl chloride (precursor): Corrosive. Causes severe skin burns and eye damage. Reacts with water.[11][12]

-

Piperazine (precursor): Corrosive. Causes skin irritation and serious eye damage. May cause an allergic skin reaction.[13]

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound and its precursors within a certified chemical fume hood to avoid inhalation of dust or vapors.[11] Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]

-

Dispensing: Handle as a solid in a manner that minimizes dust generation.

-

In case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Seek immediate medical attention.[11]

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Conclusion

This compound (CAS 27106-51-0) is more than just a chemical compound; it is a strategic tool for synthetic and medicinal chemists. Its value lies in the precise control it offers over the functionalization of the piperazine ring, a motif central to the efficacy of countless pharmaceutical agents. By enabling the regioselective introduction of diverse substituents, it provides a reliable and versatile pathway to novel chemical entities. A thorough understanding of its synthesis, analytical profile, reactivity, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the demanding landscape of drug discovery and development.

References

-

Sreenivasa, S. et al. (2013). 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. Acta Crystallographica Section E: Structure Reports Online, 69(2), o239. [Link]

-

Girish, H. R. et al. (2014). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. ResearchGate. [Link]

-

Navaneeswari, R. & Reddy, G. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4827-4833. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

-

Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. ResearchGate. [Link]

-

Al-Ostath, A. et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(14), 5364. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Journal of Chemical and Pharmaceutical Research. [Link]

-

Tucci, P. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

-

Piperazines – Knowledge and References. Taylor & Francis. [Link]

-

Selected marketed drugs or drug candidates containing piperazine motif. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-(TOLUENE-4-SULFONYL)-PIPERAZINE | 27106-51-0 [chemicalbook.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to 1-(Toluene-4-sulfonyl)piperazine

<-4>

Authored by: a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Toluene-4-sulfonyl)piperazine, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, detailed structural analysis using contemporary spectroscopic methods, and provide a robust, field-proven protocol for its synthesis and purification. Furthermore, this guide explores the compound's reactivity, its versatile applications as a synthetic intermediate, and its significant role in the design and development of therapeutic agents. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research environment.

Introduction: The Versatile Role of a Privileged Scaffold

This compound, often abbreviated as Tosylpiperazine, is a disubstituted piperazine derivative that has garnered significant attention in the scientific community. The piperazine ring is a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds.[1] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting properties such as antiviral, antibacterial, anticancer, and antifungal activities.[1]

The introduction of a tosyl (toluene-4-sulfonyl) group onto one of the piperazine nitrogens serves a dual purpose. Firstly, it acts as a robust protecting group, deactivating one amine and allowing for selective functionalization of the second, more nucleophilic nitrogen. Secondly, the tosyl group can influence the pharmacokinetic properties of a final drug molecule, modulating its solubility, metabolism, and receptor-binding affinity. This combination of a versatile core and a functionally significant substituent makes this compound an indispensable tool for chemists in both academic and industrial settings.[2]

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use.

2.1. Key Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 27106-51-0 | [3][4] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [4] |

| Molecular Weight | 240.32 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 65 - 69 °C (149 - 156 °F) | |

| Boiling Point | 134 °C (273 °F) at 13 hPa |

2.2. Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of this compound is a critical step. The following spectroscopic data provide a definitive fingerprint for the molecule.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, the spectra reveal a characteristic set of signals.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.2-7.8 ppm), corresponding to the four protons on the toluene ring. The protons ortho to the sulfonyl group will be downfield from the meta protons due to the electron-withdrawing effect of the SO₂ group.

-

Piperazine Protons: The eight protons on the piperazine ring often show complex splitting patterns due to their conformational rigidity. Typically, two broad multiplets or triplets are observed, one for the four protons adjacent to the tosyl group (downfield) and another for the four protons adjacent to the secondary amine (upfield).[6]

-

Methyl Protons: A singlet integrating to three protons will be present around δ 2.4 ppm, corresponding to the methyl group on the toluene ring.

-

NH Proton: A broad singlet corresponding to the secondary amine proton is also expected, though its chemical shift can vary depending on the solvent and concentration.[6]

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the different carbon environments in the molecule.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons of the tosyl group.

-

Piperazine Carbons: Two distinct signals are anticipated for the piperazine ring carbons, reflecting their different chemical environments (one set adjacent to the tosyl group and the other adjacent to the NH group).[7]

-

Methyl Carbon: A single signal for the methyl carbon will appear in the aliphatic region (typically around δ 21 ppm).

-

IR spectroscopy is used to identify the functional groups present in a molecule. The key characteristic absorptions for this compound are:

-

S=O Stretch: Strong, characteristic bands for the sulfonyl group will appear in the region of 1350-1300 cm⁻¹ (asymmetric stretch) and 1170-1150 cm⁻¹ (symmetric stretch).

-

N-H Stretch: A moderate absorption for the secondary amine N-H stretch is typically observed around 3300-3200 cm⁻¹.[8]

-

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methyl groups appear just below 3000 cm⁻¹.[9][10]

-

Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.[9]

Synthesis and Purification: A Robust and Reproducible Protocol

The most common and efficient synthesis of this compound involves the reaction of piperazine with p-toluenesulfonyl chloride (tosyl chloride). The large excess of piperazine acts as both the reactant and the base to neutralize the hydrochloric acid byproduct.

3.1. Reaction Mechanism and Rationale

The synthesis is a classic nucleophilic acyl substitution. The more nucleophilic nitrogen of piperazine attacks the electrophilic sulfur atom of tosyl chloride. The use of excess piperazine is a key experimental choice; it drives the reaction to completion by Le Châtelier's principle and avoids the need for an additional organic base, simplifying the workup procedure.

3.2. Detailed Experimental Protocol

Materials:

-

Piperazine (anhydrous)

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5 equivalents) in dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of DCM. Add this solution dropwise to the stirring piperazine solution over 30 minutes, ensuring the internal temperature remains below 5 °C. The causality here is to control the exothermic reaction and prevent the formation of the disubstituted byproduct.[11][12]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup - Acid Wash: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl to remove excess piperazine. The protonated piperazine hydrochloride salt is water-soluble.

-

Workup - Base Wash and Final Washes: Wash the organic layer with 1 M NaOH to remove any unreacted tosyl chloride and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often a solid. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

3.3. Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The primary utility of this compound lies in the reactivity of its secondary amine. This NH group can be readily functionalized through various reactions, making it a versatile intermediate.

-

N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This is a common strategy to introduce diverse side chains.[13]

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to attach aryl or heteroaryl groups to the nitrogen, expanding the chemical space for drug discovery.

-

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

These transformations allow for the construction of large libraries of compounds for screening in drug discovery programs.[14]

Role in Medicinal Chemistry and Drug Development

The 1-tosylpiperazine moiety is found in numerous compounds investigated for a range of therapeutic targets. The piperazine core often serves as a linker or a key pharmacophoric element that interacts with biological targets, while the tosyl group can be tailored to optimize properties.[15]

5.1. Examples in Drug Discovery

Derivatives of this compound have been explored as:

-

Kinase Inhibitors: The piperazine ring can interact with the hinge region of kinases, a common binding motif.

-

GPCR Ligands: Many G-protein coupled receptor ligands incorporate a piperazine structure to interact with transmembrane domains.

-

Enzyme Inhibitors: The scaffold can be elaborated to fit into the active sites of various enzymes. For instance, derivatives have been synthesized and evaluated as inhibitors of Glycine Transporter-1 (GlyT-1).[14]

5.2. Structure-Application Relationship

Caption: Relationship between the core scaffold and its therapeutic applications.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential.

-

Hazards: this compound may cause skin and serious eye irritation. It is also classified as potentially corrosive to metals.[5] Avoid breathing dust.[16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[16][17] Work in a well-ventilated area or a chemical fume hood.[5]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do. Continue rinsing and seek immediate medical attention.[5][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] It is incompatible with strong oxidizing agents and strong acids.[17]

Conclusion

This compound is a cornerstone synthetic intermediate whose value is derived from its structural simplicity, predictable reactivity, and the biological relevance of its core piperazine scaffold. Its straightforward synthesis and the ease with which its secondary amine can be functionalized ensure its continued and widespread use in the pursuit of novel chemical entities with therapeutic potential. This guide has provided the essential technical knowledge for researchers to confidently and safely incorporate this versatile building block into their synthetic and medicinal chemistry programs.

References

- Yılmaz, F., & Gümüş, M. H. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 47-56.

-

p-Toluenesulfonyl chloride Safety Data Sheet. (2015, February 2). Acros Organics. Retrieved January 7, 2026, from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry, 12, 2516–2529. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Girish, H. R., et al. (2010). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol.

-

Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. (2010). ResearchGate. Retrieved January 7, 2026, from [Link]

-

1-Tosylpiperazine hydrochloride. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Piperazine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

- Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes. (2015). Organic Syntheses, 92, 275-288.

- p-Toluenesulfonylhydrazide. (1962). Organic Syntheses, 42, 93.

-

1H and 13C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 7, 2026, from [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Selected marketed drugs or drug candidates containing piperazine motif. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

IR Chart. (n.d.). UCLA Chemistry. Retrieved January 7, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(15), 5789. [Link]

-

1H NMR Spectrum (PHY0046131). (n.d.). PhytoBank. Retrieved January 7, 2026, from [Link] PHY0046131

- Johansson, J. H., et al. (1972). U.S. Patent No. 3,682,919. U.S.

- p-TOLYLSULFONYLDIAZOMETHANE. (1971). Organic Syntheses, 51, 121.

-

Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). Journal of Medicinal Chemistry, 59(18), 8473–8494. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. Retrieved January 7, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). In Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

- METHYL p-TOLYL SULFONE. (1950). Organic Syntheses, 30, 66.

-

Piperazine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. cphi-online.com [cphi-online.com]

- 3. 1-(TOLUENE-4-SULFONYL)-PIPERAZINE | 27106-51-0 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperazine - Wikipedia [en.wikipedia.org]

- 16. enamine.enamine.net [enamine.enamine.net]

- 17. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide to 1-(Toluene-4-sulfonyl)piperazine

This guide provides a comprehensive technical overview of 1-(Toluene-4-sulfonyl)piperazine, a key building block in contemporary drug discovery and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its physicochemical properties, synthesis, characterization, and applications.

Executive Summary

This compound, also known as 1-Tosylpiperazine, is a versatile heterocyclic compound widely employed as a synthetic intermediate. Its molecular structure, featuring a piperazine ring attached to a tosyl group, provides a valuable scaffold for the development of novel therapeutic agents. The tosyl group often serves as a protecting group for one of the nitrogen atoms of the piperazine ring, allowing for selective functionalization of the other nitrogen. This guide will delve into the critical aspects of this compound, from its fundamental properties to its practical applications in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [1] |

| Molecular Weight | 240.32 g/mol | [1] |

| Exact Mass | 240.09324893 u | [2] |

| CAS Number | 27106-51-0 | [1][2] |

| Appearance | White to grey powder/solid | [3] |

| Melting Point | 97-100 °C | [2] |

| Boiling Point | 387.4 °C at 760 mmHg | [2] |

| pKa | 7.90 ± 0.10 (Predicted) | [2] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the reaction of piperazine with p-toluenesulfonyl chloride (TsCl). This reaction is a classic example of a nucleophilic substitution, where the secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The choice of reaction conditions, such as solvent and base, is crucial for optimizing the yield and purity of the product. A common procedure involves dissolving piperazine in a suitable solvent, often an aprotic solvent like tetrahydrofuran (THF), and then adding p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Diagram of Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve piperazine (1.05 moles) in 350 mL of tetrahydrofuran (THF).

-

Cooling: Cool the stirred mixture to 10-15 °C using an ice bath.

-

Addition of TsCl: Prepare a solution of p-toluenesulfonyl chloride (1.0 mole) in THF. Add this solution dropwise to the piperazine solution, ensuring the temperature is maintained between 10-20 °C.

-

Reaction: After the addition is complete, continue stirring for an additional 15 minutes.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash with water to remove any unreacted piperazine and the hydrochloride salt of the excess piperazine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product. A similar procedure is described for the synthesis of p-toluenesulfonylhydrazide, which involves the reaction of p-toluenesulfonyl chloride with hydrazine[4].

Spectroscopic Characterization

The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the tosyl group (aromatic and methyl protons) and the piperazine ring (methylene protons). The chemical shifts of the piperazine protons will be distinct due to the influence of the electron-withdrawing sulfonyl group. For comparison, the ¹H NMR spectrum of piperazine itself shows a singlet for its eight equivalent protons[5]. In substituted piperazines, the signals become more complex[6][7][8]. |

| ¹³C NMR | Resonances for the carbon atoms of the toluene and piperazine rings. The carbons of the piperazine ring will show distinct chemical shifts. |

| FT-IR | Characteristic absorption bands for the S=O stretching of the sulfonyl group, C-S stretching, C-N stretching, and the vibrations of the aromatic ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (240.32 m/z) and characteristic fragmentation patterns. |

Applications in Drug Discovery

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[9][10] this compound serves as a crucial starting material or intermediate in the synthesis of many of these complex drug molecules.[11] Its utility stems from the ability to selectively functionalize the unprotected nitrogen atom of the piperazine ring.

The tosyl group can be removed under specific conditions, allowing for further modification at that position if desired. Piperazine derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[12][13]

Diagram of Application in Synthetic Pathways

Caption: Role of this compound in the synthesis of diverse derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[3][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere at room temperature.[2]

-

Hazards: May cause skin irritation and serious eye damage. May cause an allergic skin reaction.[3] The starting material, p-toluenesulfonyl chloride, is corrosive and water-reactive.[3] Piperazine itself can cause severe skin burns and eye damage, and may cause allergic reactions.[15][16]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before use.

Conclusion

This compound is a cornerstone intermediate in the field of organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for the development of novel compounds with potential therapeutic applications. A comprehensive understanding of its characteristics and handling is essential for its safe and effective utilization in the laboratory.

References

-

This compound. LookChem. [Link]

-

SAFETY DATA SHEET - Piperazine. ChemDmart. [Link]

-

Mesoporous Silica Xerogels Prepared by p-toluenesulfonic Acid-Assisted Synthesis: Piperazine-Modification and CO2 Adsorption. MDPI. [Link]

-

1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. PMC - NIH. [Link]

-

Structures of FDA-approved piperazine-based drugs. ResearchGate. [Link]

-

p-Toluenesulfonylhydrazide. Organic Syntheses. [Link]

-

Selected marketed drugs or drug candidates containing piperazine motif. ResearchGate. [Link]

-

The Significance of Piperazine Derivatives in Modern Drug Discovery. Blogger. [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

-

Synthetic applications of p-toluenesulfonyl chloride: A recent update. ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

p-Toluenesulfonyl hydrazide. Wikipedia. [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

-

1-Methylpiperazine | C5H12N2. PubChem - NIH. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound|lookchem [lookchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Piperazine(110-85-0) 1H NMR [m.chemicalbook.com]

- 6. 1-BOC-Piperazine (57260-71-6) 1H NMR [m.chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemdmart.com [chemdmart.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. tcichemicals.com [tcichemicals.com]

A Technical Guide to 1-(Toluene-4-sulfonyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

1-(Toluene-4-sulfonyl)piperazine, a key heterocyclic building block, is a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties make it an invaluable scaffold for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth exploration of this molecule, intended for researchers, chemists, and professionals in drug development. We will cover its precise chemical identity according to IUPAC nomenclature, detailed and validated protocols for its synthesis and purification, comprehensive methods for its analytical characterization, and a review of its significant role as a precursor to numerous approved drugs. The causality behind experimental choices is explained, ensuring that the described protocols are robust and reproducible.

Core Compound Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The compound commonly referred to as this compound or 1-Tosylpiperazine has the formal IUPAC name 1-[(4-methylphenyl)sulfonyl]piperazine .[1] The name systematically describes its structure: a piperazine ring where one of the nitrogen atoms is substituted with a sulfonyl group, which is in turn attached to a toluene (4-methylphenyl) group at the para-position.

-

"piperazine" : A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4).

-

"sulfonyl" : A functional group consisting of a sulfur atom double-bonded to two oxygen atoms (-SO₂-).

-

"(4-methylphenyl)" : A benzene ring substituted with a methyl group at position 4. This specific group is often called a p-tolyl or simply tosyl (Ts) group.

-

"1-" : This locant indicates that the sulfonyl group is attached to the nitrogen atom at position 1 of the piperazine ring.

The tosyl group acts as a strong electron-withdrawing group, which significantly reduces the basicity of the nitrogen atom to which it is attached (N1). This electronic modification is crucial, as it allows for selective functionalization of the second, more basic nitrogen atom (N4) in subsequent synthetic steps.

Physicochemical Data

A summary of the key physicochemical properties of 1-[(4-methylphenyl)sulfonyl]piperazine is provided below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategy.

| Property | Value | Source |

| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]piperazine | PubChem[1] |

| CAS Number | 27106-51-0 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | Santa Cruz Biotechnology[2] |

| Molecular Weight | 240.32 g/mol | Santa Cruz Biotechnology[2] |

| Appearance | White to off-white crystalline solid | (General Knowledge) |

| Melting Point | 109-110 °C | Organic Syntheses[3] |

| Topological Polar Surface Area | 49 Ų | PubChem |

Synthesis and Purification Protocol

The most common and efficient synthesis of 1-[(4-methylphenyl)sulfonyl]piperazine involves the monosulfonylation of piperazine with p-toluenesulfonyl chloride (TsCl). The primary challenge in this synthesis is controlling the stoichiometry to prevent the formation of the disubstituted byproduct, 1,4-bis(tosyl)piperazine.

Underlying Chemistry: The Hinsberg Reaction

This synthesis is a classic example of the Hinsberg reaction, used to distinguish primary, secondary, and tertiary amines. Piperazine acts as a secondary amine. The reaction proceeds via nucleophilic attack of a piperazine nitrogen atom on the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion. An excess of piperazine or the addition of a non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic. Using a large excess of piperazine is a common strategy to favor monosubstitution.[4]

Detailed Step-by-Step Synthesis Protocol

This protocol is optimized for laboratory scale (5-10 g) synthesis and prioritizes yield and purity.

Materials:

-

Piperazine (anhydrous), 5.0 equivalents

-

p-Toluenesulfonyl chloride (TsCl), 1.0 equivalent

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Celite® (diatomaceous earth)

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, add p-toluenesulfonyl chloride (1.0 eq) and 150 mL of tetrahydrofuran. Stir until the solid is fully dissolved.

-

Piperazine Addition: While stirring the TsCl solution, slowly add a solution of piperazine (5.0 eq) dissolved in 100 mL of water. The large excess of piperazine serves both as the nucleophile and the base to quench the HCl formed during the reaction, minimizing the formation of the disubstituted product.[3][4]

-

Reaction Execution: Maintain the temperature of the reaction mixture between 10°C and 20°C using the ice bath. The addition should be controlled to prevent the temperature from exceeding 20°C.[3] After the addition is complete, continue stirring for an additional 30 minutes at this temperature.

-

Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. The mixture will separate into two layers. The lower aqueous layer, containing excess piperazine and piperazine hydrochloride, is drained and discarded.[3]

-

Filtration: Filter the upper THF layer through a small pad of Celite® to remove any fine particulate matter.[3]

-

Crystallization: Transfer the clear THF filtrate to a beaker. Slowly add deionized water while stirring until the solution becomes persistently cloudy. This indicates the onset of precipitation.

-

Isolation: Cool the mixture in an ice bath for 1 hour to maximize crystal formation. Collect the white crystalline product by vacuum filtration through a Büchner funnel.

-

Washing and Drying: Wash the collected solid with several portions of cold deionized water to remove any residual piperazine salts. Allow the product to air-dry on the funnel, then transfer to a watch glass to dry to a constant weight. A typical yield is 90-95%.[3]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of 1-Tosylpiperazine.

Analytical Characterization for Quality Control

Ensuring the identity and purity of the synthesized 1-[(4-methylphenyl)sulfonyl]piperazine is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the tosyl group, the methyl protons, and the four distinct methylene protons of the piperazine ring. Dynamic NMR studies on similar piperazine derivatives have shown that restricted rotation around the S-N amide bond can lead to broadening or splitting of the piperazine proton signals at room temperature.[5][6][7]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ should be observed at m/z 241.1.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% formic acid) is typically used. Purity is assessed by the peak area percentage at a specific wavelength (e.g., 254 nm).

Expected Analytical Data

The following table summarizes the expected analytical results for a high-purity sample.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | ~7.65 (d, 2H, Ar-H), ~7.35 (d, 2H, Ar-H), ~3.10 (t, 4H, piperazine-H), ~2.90 (t, 4H, piperazine-H), ~2.40 (s, 3H, CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~144.0, ~132.5, ~130.0, ~128.0 (Ar-C), ~45.5 (piperazine-C), ~45.0 (piperazine-C), ~21.5 (CH₃) |

| MS (ESI+) | [M+H]⁺ | m/z 241.1 |

| HPLC | Purity | >98% (at 254 nm) |

Significance and Applications in Drug Development

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently used to improve the pharmacokinetic properties (solubility, bioavailability) of drug candidates.[8][9] 1-Tosylpiperazine is a critical starting material because the tosyl group serves two key purposes:

-

Protecting Group: It deactivates one nitrogen, allowing for selective N-alkylation or N-arylation at the other nitrogen.[10]

-

Activating Group: In some contexts, the tosyl group itself is part of the final pharmacophore, interacting with biological targets.

Role as a Key Synthetic Intermediate

The free secondary amine of 1-tosylpiperazine is readily functionalized via several standard organic transformations, making it a versatile building block.

Sources

- 1. 1-Tosylpiperazine hydrochloride | C11H17ClN2O2S | CID 46743459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(Toluene-4-sulfonyl)piperazine: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Toluene-4-sulfonyl)piperazine, a mono-protected derivative of piperazine, stands as a pivotal intermediate in the landscape of medicinal chemistry and pharmaceutical development. Its strategic application streamlines the synthesis of complex molecules by enabling selective functionalization of the piperazine scaffold, a recurring motif in a multitude of bioactive compounds. This guide provides a comprehensive technical overview of this compound, encompassing its chemical identity, synthesis, and purification, alongside a detailed exploration of its role as a versatile building block in the creation of novel therapeutics. Particular emphasis is placed on its application in the development of antipsychotics and kinase inhibitors, highlighting the causality behind its selection in these synthetic pathways.

Introduction: The Strategic Importance of Mono-Protected Piperazines

The piperazine ring is a privileged scaffold in drug discovery, appearing in the structures of numerous approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and anti-cancer agents.[1][2] Its appeal lies in its ability to confer favorable physicochemical properties such as aqueous solubility and to act as a linker between different pharmacophoric elements. However, the symmetrical nature of piperazine, with its two secondary amine groups, presents a synthetic challenge: the selective functionalization of only one nitrogen atom.

This is where this compound, often referred to as 1-tosylpiperazine, emerges as a critical tool. The tosyl (p-toluenesulfonyl) group acts as a robust and reliable protecting group for one of the piperazine nitrogens. This protection strategy allows for the selective reaction at the unprotected secondary amine, followed by the subsequent removal of the tosyl group under specific conditions to reveal the second amine for further modification. This approach provides chemists with precise control over the construction of complex, unsymmetrically substituted piperazine derivatives.

Chemical Identity and Synonyms

A clear understanding of the nomenclature and identifiers for this compound is essential for effective literature searches and chemical sourcing.

| Identifier | Value | Reference |

| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]piperazine | |

| Common Synonyms | 1-Tosylpiperazine, N-Tosylpiperazine, 1-(p-Tolylsulfonyl)piperazine | [3] |

| CAS Number | 27106-51-0 | [4] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [4] |

| Molecular Weight | 240.32 g/mol | [4] |

Synthesis and Purification

The most common and straightforward synthesis of this compound involves the reaction of piperazine with p-toluenesulfonyl chloride. The key to this synthesis is the use of a molar excess of piperazine, which acts as both the reactant and the base to quench the hydrochloric acid byproduct, thereby favoring the formation of the mono-substituted product.

Synthetic Pathway

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Piperazine (anhydrous)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (3-4 equivalents) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in DCM and add it dropwise to the cooled piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexanes can yield the pure product as a white solid.[5]

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid | [6] |

| Melting Point | 109-112 °C (for piperazine base) | [6] |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in water. | |

| pKa | The pKa of the unprotected nitrogen is expected to be lower than that of piperazine (pKa₂ ≈ 9.73) due to the electron-withdrawing nature of the tosyl group. |

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for this compound based on data from closely related structures and general spectroscopic principles.[1][7][8][9][10]

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons of the tosyl group: two doublets around δ 7.3-7.8 ppm. Piperazine ring protons: two multiplets (or broad singlets) for the -CH₂- groups, typically in the range of δ 2.8-3.2 ppm. Aromatic methyl protons: a singlet around δ 2.4 ppm. NH proton: a broad singlet, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons of the tosyl group: signals in the aromatic region (δ 125-145 ppm). Piperazine ring carbons: signals around δ 45-50 ppm. Aromatic methyl carbon: a signal around δ 21 ppm. |

| IR (Infrared) | N-H stretch: a band around 3200-3300 cm⁻¹. S=O stretches (sulfonyl group): two strong bands around 1340-1360 cm⁻¹ and 1150-1170 cm⁻¹. C-H stretches (aromatic and aliphatic): bands around 2800-3100 cm⁻¹. |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 240.32). Common fragmentation patterns would involve the loss of the tosyl group or cleavage of the piperazine ring. |

Applications in Drug Discovery and Development

The utility of this compound lies in its ability to serve as a mono-functionalized piperazine synthon. This allows for the introduction of the piperazine moiety in a controlled manner, which is crucial in the multi-step synthesis of many pharmaceutical agents.

Role as a Protecting Group and Synthetic Intermediate

The tosyl group provides a balance of being stable to a wide range of reaction conditions (e.g., alkylations, acylations, and reductive aminations at the unprotected nitrogen) while being removable when desired.

Caption: General deprotection of the tosyl group.

Deprotection Protocol: The removal of the tosyl group can be achieved under various conditions, most commonly using strong acids like hydrobromic acid in acetic acid or reducing agents such as sodium in liquid ammonia. The choice of deprotection method depends on the stability of other functional groups in the molecule.

Application in the Synthesis of Antipsychotics

Many atypical antipsychotic drugs feature a substituted piperazine moiety. This compound can be a key starting material for the synthesis of these complex molecules. For instance, in the synthesis of analogs of drugs like aripiprazole or cariprazine, the unprotected nitrogen of 1-tosylpiperazine can be alkylated with a suitable electrophile. Following this, the tosyl group can be removed to allow for further functionalization of the second nitrogen atom.[6][11][12]

Application in the Synthesis of Kinase Inhibitors

The piperazine scaffold is also prevalent in the structure of many kinase inhibitors used in cancer therapy. It often serves as a linker connecting the hinge-binding region of the inhibitor to other parts of the molecule that interact with the solvent-exposed region of the kinase. The controlled, stepwise synthesis enabled by this compound is invaluable in constructing these intricate molecules. For example, in the synthesis of certain PAK4 inhibitors or mTOR inhibitors, a substituted piperazine is a key structural component that can be introduced using a mono-protected piperazine synthon.[13][14][15][16]

Safety and Handling

While a specific safety data sheet for this compound should always be consulted, general precautions for handling piperazine derivatives should be followed. Piperazine itself is corrosive and can cause skin and eye irritation.[6] It is also a sensitizer and may cause allergic reactions. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, particularly within the pharmaceutical industry. Its utility as a mono-protected piperazine synthon provides an elegant solution to the challenge of selective functionalization, enabling the efficient and controlled synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its synthesis, characterization, and pivotal applications, underscoring its continued importance for researchers and scientists in the field of drug discovery and development.

References

-

Supporting Information for "Iodine-catalyzed oxidative C(sp3)-H amination of N-hydroxybenzenesulfonamides with secondary amines". Royal Society of Chemistry. [Link]

-